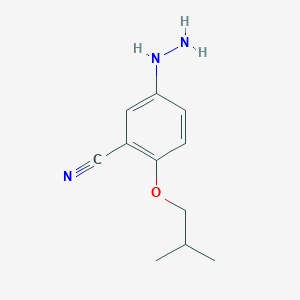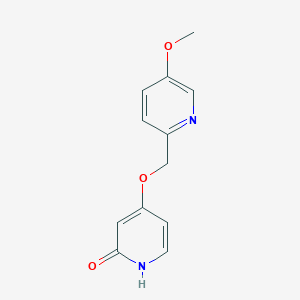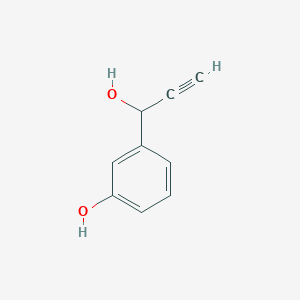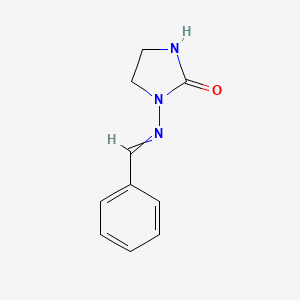
Pyridine, 3-(2-methoxyethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(2-methoxyethenyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a 2-EZ-methoxyethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(2-methoxyethenyl)- can be achieved through several methods. One common approach involves the reaction of 2-methoxyethenyl bromide with pyridine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine and 2-methoxyethenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-(2-methoxyethenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-(2-methoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 3-(2-ethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 3-(2-methoxyethenyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(2-methoxyethenyl)- involves its interaction with specific molecular targets. The methoxyethenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyethenyl)pyridine: Lacks the EZ configuration, leading to different chemical properties.
3-(2-Ethoxyethenyl)pyridine: Contains an ethoxy group instead of a methoxy group, affecting its reactivity.
3-(2-Methoxyethyl)pyridine: The methoxy group is attached to an ethyl chain rather than an ethenyl chain.
Uniqueness
Pyridine, 3-(2-methoxyethenyl)- is unique due to its specific configuration and the presence of the methoxyethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
3-(2-methoxyethenyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3 |
Clé InChI |
YVPNYPQBNGOMCO-UHFFFAOYSA-N |
SMILES canonique |
COC=CC1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B8408915.png)

![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)


![2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B8408957.png)

![6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8408975.png)
![N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B8408984.png)
![6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8408992.png)

![3-(3-Hydroxy-phenyl)-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8409008.png)
